![molecular formula C25H29BrN4O3S B2807979 6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-44-6](/img/structure/B2807979.png)
6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H29BrN4O3S and its molecular weight is 545.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as ache and bche) and inhibit their activity . This inhibition could lead to an increase in acetylcholine levels, which could potentially improve cognitive functions .
Biochemical Pathways
It is plausible that it impacts the cholinergic system, given the potential inhibition of ache and bche . This could lead to increased acetylcholine levels and enhanced neurotransmission .
Pharmacokinetics
Compounds with the piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially improving cognitive functions .
生物活性
6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C25H29BrN4O3S |
Molecular Weight | 517.4 g/mol |
IUPAC Name | This compound |
InChI Key | FYOQTFMOWJJJIY-UHFFFAOYSA-N |
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. These targets may include:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity influencing signal transduction pathways.
- Proteins : Interference with protein-protein interactions critical for cellular function.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated selective cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in melanoma cells has been highlighted as a significant finding.
- Cell Cycle Arrest : Research has indicated that this compound can cause cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting cancer cell proliferation.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological activity. Compounds containing piperazine are often studied for their effects on neurotransmitter systems and may possess anxiolytic or antidepressant properties.
Study 1: Antimicrobial Evaluation
A study published in International Journal of Biology and Chemistry evaluated the antimicrobial efficacy of related quinazolinone derivatives against various pathogens. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic application for treating infections caused by these organisms .
Study 2: Anticancer Activity
In a study focused on melanoma treatment, a derivative similar to the compound was shown to selectively target melanoma cells while sparing normal cells. The compound exhibited a cytotoxic effect with an IC50 value indicating potent activity against cancer cell lines .
Study 3: Neuropharmacological Potential
Research exploring the neuropharmacological effects of piperazine derivatives revealed that such compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models .
科学的研究の応用
Structural Features
The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a methoxyphenyl group may enhance its interaction with biological targets.
Medicinal Chemistry
The compound's structure suggests potential applications in the development of novel pharmaceuticals. Heterocyclic compounds like tetrahydroquinazolines are often investigated for their ability to act as:
- Antidepressants : Due to the piperazine group, which is commonly found in many antidepressant drugs.
- Antipsychotics : Similar structural motifs have been associated with antipsychotic activity.
Antiviral Activity
Research has indicated that certain heterocyclic compounds exhibit antiviral properties. The design of derivatives based on this compound could lead to the development of effective antiviral agents against various viral infections.
Anticancer Research
Heterocycles have been widely studied for their anticancer properties. Compounds similar to 6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one may inhibit tumor growth or induce apoptosis in cancer cells.
Neuropharmacology
Given its structural complexity and potential interaction with neurotransmitter systems, this compound may be evaluated for neuroprotective effects or cognitive enhancement in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antidepressant Activity
A study explored the synthesis of various tetrahydroquinazoline derivatives and their effects on serotonin and norepinephrine reuptake inhibition. Compounds structurally related to the target compound showed promising results in preclinical models of depression.
Case Study 2: Antiviral Efficacy
Research on phenanthrene-containing N-heterocycles demonstrated significant antiviral activity against tobacco mosaic virus (TMV). This highlights the potential for derivatives of the target compound to exhibit similar antiviral properties.
Case Study 3: Anticancer Properties
A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. Results indicated that modifications to the quinazoline core could enhance anticancer activity, suggesting a pathway for further development based on the target compound.
特性
IUPAC Name |
6-bromo-3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O3S/c1-33-20-9-7-19(8-10-20)28-13-15-29(16-14-28)23(31)5-3-2-4-12-30-24(32)21-17-18(26)6-11-22(21)27-25(30)34/h6-11,17,21H,2-5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNDLVCHCWQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。